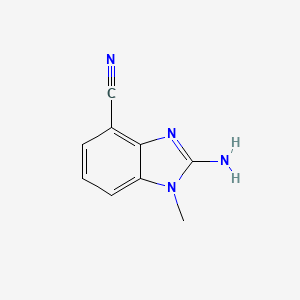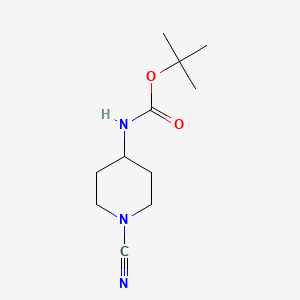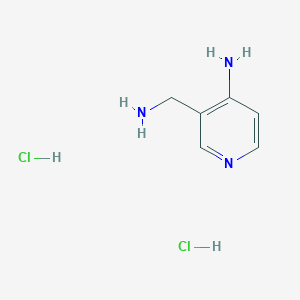
3-(Aminomethyl)pyridin-4-amine dihydrochloride
Übersicht
Beschreibung
3-(Aminomethyl)pyridin-4-amine dihydrochloride is a compound that has derivatives which act as reversible inhibitors of various copper amine oxidases (CAOs) . It is a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .
Molecular Structure Analysis
The InChI code for 3-(Aminomethyl)pyridin-4-amine dihydrochloride is1S/C6H9N3.2ClH/c7-3-5-4-9-2-1-6 (5)8;;/h1-2,4H,3,7H2, (H2,8,9);2*1H . The molecular weight of the compound is 196.08 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- A study by Schmid et al. (2006) developed a two-step synthesis process for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, highlighting the compound's utility in creating three-dimensional molecular scaffolds for medicinal chemistry, particularly in the design of small molecules targeting biological binding sites. This approach is also suitable for generating combinatorial libraries due to the structural diversity of primary amines and the selective reactivity towards them in the synthesis process (Schmid, Schühle, & Austel, 2006).
- Nagae et al. (2015) demonstrated the catalytic aminomethylation of ortho-C-H bonds in pyridine derivatives using group 3 metal triamido complexes, leading to the formation of aminomethylated products. This process underscores the potential of 3-(Aminomethyl)pyridin-4-amine dihydrochloride in facilitating bond additions and forming complex organic structures, particularly in the presence of yttrium and gadolinium catalysts (Nagae, Shibata, Tsurugi, & Mashima, 2015).
Material Science Applications
- The work by Mastalir et al. (2017) represents an environmentally friendly, manganese-catalyzed aminomethylation of aromatic compounds, including pyridines, using methanol as a sustainable C1 building block. This study highlights the efficiency of manganese catalysts in promoting atom-efficient reactions that form C-C and C-N bonds, releasing hydrogen and water as by-products, and emphasizes the role of 3-(Aminomethyl)pyridin-4-amine dihydrochloride in sustainable chemistry applications (Mastalir, Pittenauer, Allmaier, & Kirchner, 2017).
Advanced Organic Synthesis
- Tang, Xiao, and Wang (2017) developed a rapid synthesis method for 3-(aminomethyl)pyridine, illustrating a novel approach to C-H activation of pyridine via a traceless umpolung of 1-amidopyridin-1-ium salt. This method facilitates the efficient creation of Mannich-type C-C bonds, showcasing the compound's versatility in organic synthesis and its potential for creating complex molecular architectures (Tang, Xiao, & Wang, 2017).
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(aminomethyl)pyridin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-3-5-4-9-2-1-6(5)8;;/h1-2,4H,3,7H2,(H2,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVHMSWBWHKMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pyridin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



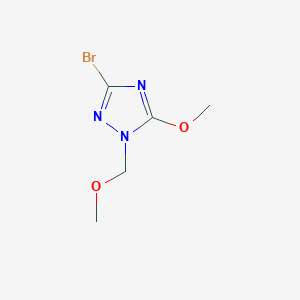
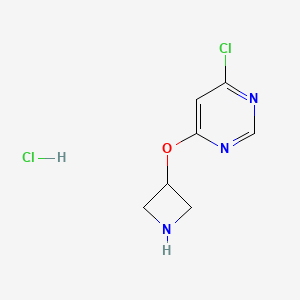
![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)

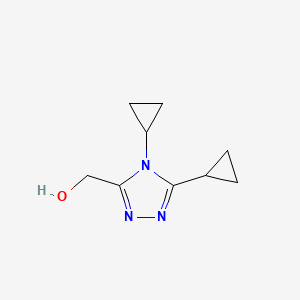
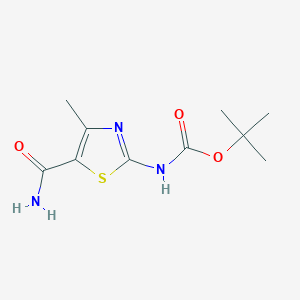
![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)
